MC 1293
Description
Contextualization within Histone Deacetylase (HDAC) Biology and Epigenetics
Epigenetics refers to heritable changes in gene function that occur without alterations to the underlying DNA sequence. nih.govdovepress.comgoogle.com These modifications play a crucial role in regulating chromatin structure and gene expression. nih.govgoogle.comresearchgate.net Histone proteins, around which DNA is wrapped, are key targets of epigenetic modifications. nih.govresearchgate.net Acetylation of lysine (B10760008) residues on histone tails, a dynamic process controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a significant epigenetic mark. google.commdpi.com Histone acetylation generally leads to a more open chromatin structure, facilitating gene transcription, while deacetylation by HDACs is associated with condensed chromatin and transcriptional repression. google.comresearchgate.netmdpi.com
HDACs are a family of enzymes categorized into several classes based on their homology to yeast proteins. google.combham.ac.uk The balance between histone acetylation and deacetylation is critical for normal cellular processes, and its dysregulation is implicated in various disease states. google.com Consequently, modulating HDAC activity through inhibitors has emerged as a therapeutic strategy in different research domains. google.commdpi.combham.ac.uk
Discovery and Initial Characterization of MC 1293
This compound, with the IUPAC name (E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide, was identified as a histone deacetylase inhibitor. vulcanchem.com Its structure includes a hydroxamic acid group, a common feature in many HDAC inhibitors, which is predicted to chelate the zinc ion in the active site of HDAC enzymes. vulcanchem.com The benzoyl-pyrrole moiety is thought to interact with hydrophobic pockets adjacent to the catalytic domain. vulcanchem.com This binding mode is similar to established HDAC inhibitors like vorinostat (B1683920) and trichostatin A, although this compound exhibits distinct selectivity profiles. vulcanchem.com
Laboratory-scale synthesis of this compound involves a multi-step route starting with the condensation of 4-methylbenzoyl chloride and 1-methyl-2-pyrrolecarboxaldehyde. vulcanchem.com The intermediate undergoes oximation to yield the final product. vulcanchem.com Purification methods like flash chromatography are typically used to achieve high purity. vulcanchem.com
Significance of this compound in Epigenetic Modulation Research
This compound's significance in epigenetic modulation research stems from its ability to inhibit HDAC activity, thereby influencing histone acetylation levels and gene expression. It has been shown to selectively inhibit certain HDAC classes. vulcanchem.com By blocking deacetylation, this compound can increase the acetylation levels of histones, such as H3K9 and H4K16, promoting a more open chromatin state conducive to transcription. vulcanchem.com
Studies have demonstrated that this compound can upregulate the expression of certain genes while downregulating others, highlighting its role in transcriptional regulation via epigenetic mechanisms. vulcanchem.com This modulation of gene expression is central to understanding its biological activities in various contexts.
Overview of Identified Biological Activities and Research Domains
Research into this compound has revealed several biological activities and explored its potential in different research domains. It has been characterized as an inhibitor of class I HDACs (HDAC1–3, HDAC8) and class IIb HDAC6. vulcanchem.com Its inhibitory concentrations (IC50) vary across these HDAC isoforms. vulcanchem.com
In cellular studies, this compound has been shown to modulate gene expression. For example, in MCF-7 breast cancer cells, exposure to this compound led to the upregulation of tumor suppressors like p21 and BIM and the downregulation of oncogenic c-MYC. vulcanchem.com
This compound has also been investigated for its effects in disease models. In models of diffuse large B-cell lymphoma (DLBCL), this compound monotherapy demonstrated a reduction in tumor volume. vulcanchem.com Mechanistically, it was found to enhance CD20 surface expression, suggesting a potential synergistic effect with treatments like rituximab. vulcanchem.com
Furthermore, this compound has shown activity in models of fibrotic diseases, attenuating key markers of hepatic stellate cell activation and reducing hydroxyproline (B1673980) content in lung fibrosis models. vulcanchem.com
Another area of research involves the potential of this compound in inducing latent HIV-1 reactivation by modifying histones at the HIV-1 LTR. researchgate.netnih.gov Studies in latency cell lines have indicated that this compound can activate HIV-1 gene expression and increase acetylation levels of histones H3 and H4 at the nuc-1 site of the HIV-1 LTR. researchgate.netnih.gov
While some studies have explored its effects on apoptosis in cells like eosinophils and neutrophils, the findings regarding this compound's impact, particularly as a selective HDAC1 inhibitor, have sometimes shown less pronounced effects compared to broader HDAC inhibitors like TSA or apicidin, potentially excluding HDAC1 as the sole target in certain contexts. nih.gov
The selectivity profile of this compound, with moderate affinity for HDAC1/2 and sparing of HDAC4/5, is considered advantageous, potentially avoiding certain off-target effects observed with pan-inhibitors. vulcanchem.com
Here is a summary of some research findings related to this compound's HDAC inhibitory activity:
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 12 |
| HDAC2 | Not specified, but inhibited vulcanchem.com |
| HDAC3 | Not specified, but inhibited vulcanchem.com |
| HDAC6 | 280 |
| HDAC8 | Not specified, but inhibited vulcanchem.com |
Another table summarizing gene expression changes in MCF-7 cells treated with this compound:
| Gene | Fold Change (vs. control) |
| p21 | 8.2-fold upregulation |
| BIM | 5.7-fold upregulation |
| c-MYC | 3.4-fold reduction |
Note: Data extracted from a study on MCF-7 breast cancer cells treated with 1 μM this compound for 24 hours. vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-3-5-12(6-4-11)16(20)13-9-14(18(2)10-13)7-8-15(19)17-21/h3-10,21H,1-2H3,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNHQBJCWZVSAT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Mc 1293
Elucidation of Target Specificity
The efficacy and potential applications of an enzyme inhibitor are largely determined by its specificity for its intended target. For MC 1293, its inhibitory action is primarily directed towards specific members of the histone deacetylase family.
Detailed Inhibition Profile of Human Histone Deacetylase 1 (HDAC1)
Characterization of Maize Histone Deacetylase HD2 Inhibition
In addition to its activity against human HDAC1, this compound is also known to inhibit the maize histone deacetylase HD2. fujifilm.com HD2 is a plant-specific class of histone deacetylase that is structurally distinct from the HDACs found in yeast and animals. These enzymes are involved in regulating plant growth and development. The characterization of this compound's inhibitory action on maize HD2 highlights its cross-species activity. However, detailed kinetic studies and specific inhibition constants for the interaction between this compound and maize HD2 are not extensively documented in publicly accessible literature.
Comparative Analysis of Target Selectivity Across HDAC Isoforms
The selectivity of an HDAC inhibitor across the various isoforms is a critical determinant of its biological effects and potential therapeutic window. While this compound is classified as a selective inhibitor, a comprehensive comparative analysis of its inhibitory activity against a broad panel of human HDAC isoforms is not well-documented in available scientific literature. Such an analysis would typically involve determining the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for each HDAC isoform to establish a quantitative selectivity profile.
Kinetic and Thermodynamic Aspects of Enzyme Inhibition
Understanding the kinetic and thermodynamic parameters of an inhibitor's interaction with its target enzyme provides deeper insights into its mechanism of action and its potential for in vivo efficacy.
Determination of Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the intrinsic affinity of an inhibitor for an enzyme. A lower Ki value indicates a higher affinity. For this compound, the specific Ki values for its inhibition of HDAC1 and maize HD2 have not been reported in the readily available scientific literature. The determination of these constants would require specific enzymatic assays to measure the inhibitor's effect on the enzyme's catalytic activity at various substrate and inhibitor concentrations.
Structural Basis of this compound-Target Interaction
The interaction between this compound and its primary target, HDAC1, has been elucidated through computational studies, providing a structural rationale for its inhibitory activity.
Ligand-Protein Docking Studies
Ligand-protein docking studies have been instrumental in predicting the binding mode of this compound within the catalytic site of HDAC1. A study by Ragno et al. (2004), which refers to this compound as compound 1 [3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide], employed three different docking procedures to model this interaction. nih.gov These computational approaches were crucial in the structure-based design of this compound and its analogues. nih.gov
The docking simulations predicted that this compound binds to the active site of HDAC1, a crucial step for its inhibitory function. nih.gov The accuracy of these predictions was supported by the good agreement between the calculated binding affinities and the experimentally determined biological activities of this compound and related compounds. nih.gov
Computational Modeling of Active Site Interactions
Computational models have provided a detailed view of the specific interactions between this compound and the amino acid residues within the HDAC1 active site. The aroyl-pyrrole-hydroxy-amide (APHA) scaffold of this compound is predicted to form key interactions that stabilize the ligand-protein complex. nih.gov
| This compound Moiety | Interacting HDAC1 Residue Type | Nature of Interaction |
| Hydroxamate Group | Zinc Ion | Chelation |
| Pyrrole Ring | Hydrophobic/Aromatic Residues | van der Waals / Pi-stacking |
| Benzoyl Group | Hydrophobic/Aromatic Residues | van der Waals / Pi-stacking |
This table is based on the general binding mode proposed for the APHA class of inhibitors to which this compound belongs.
Downstream Molecular Pathway Perturbations Induced by this compound
As an inhibitor of HDAC1, this compound is expected to modulate the acetylation status of both histone and non-histone proteins, thereby affecting various downstream cellular processes.
Global Effects on Histone Acetylation Status
Research has demonstrated the direct impact of this compound on histone acetylation. A study focusing on latent HIV-1 reactivation found that this compound treatment of a Jurkat T cell line resulted in an increased acetylation level of histone H3 and histone H4 at the nuc-1 site of the HIV-1 Long Terminal Repeat (LTR). This finding indicates that this compound can effectively induce histone hyperacetylation at specific genomic locations, leading to changes in gene expression.
The following table summarizes the observed effects of this compound on histone acetylation in the context of HIV-1 latency.
| Histone Mark | Genomic Location | Effect of this compound |
| Histone H3 Acetylation | HIV-1 LTR (nuc-1 site) | Increased |
| Histone H4 Acetylation | HIV-1 LTR (nuc-1 site) | Increased |
Impact on Non-Histone Protein Acetylation
While the primary targets of HDAC inhibitors are histones, these enzymes are also known to deacetylate a variety of non-histone proteins, thereby regulating their function. However, to date, there are no specific research findings available that detail the impact of this compound on the acetylation status of non-histone proteins. Further studies are required to elucidate the broader effects of this compound on the cellular acetylome.
Cellular and Biochemical Effects of Mc 1293
Modulation of Gene Expression Profiles
Insufficient data is available to describe the modulation of gene expression profiles by MC 1293.
No transcriptomic data from cells treated with this compound are publicly available.
There are no published studies identifying differentially expressed genes or gene networks in response to this compound treatment.
Impact on Cellular Signaling Pathways
A detailed impact on cellular signaling pathways cannot be described due to a lack of research.
Specific data on the effects of this compound on cell growth and proliferation are not available in the scientific literature.
There is no available information regarding the influence of this compound on cell cycle progression and checkpoints.
The role of this compound in inducing programmed cell death pathways has not been sufficiently characterized.
Effects on Cellular Differentiation and Development
The influence of HDAC inhibitors on the intricate processes of cellular differentiation is a significant area of research. These compounds have the potential to redirect cell fate and promote the development of specialized cell types from unspecialized precursors.
Studies in Stem Cell Models
While specific, in-depth studies focusing exclusively on this compound in stem cell models are not extensively detailed in publicly available research, the broader class of HDAC inhibitors, to which this compound belongs, has been a subject of investigation in stem cell biology. Patent documentation suggests that this compound is among the substances that can be utilized for the induction of differentiation in pluripotent stem cells. justia.comepo.org The general mechanism involves the alteration of the epigenetic landscape, which can unlock the expression of genes that drive differentiation pathways.
HDAC inhibitors are known to influence the delicate balance between self-renewal and differentiation in stem cells. Their application in culture systems can be a tool to guide stem cells towards specific lineages, a process with significant implications for regenerative medicine. The precise effects, however, can be context-dependent, varying with the specific inhibitor, its concentration, and the type of stem cell being studied.
Observations in Specific Differentiated Cell Types
Research has touched upon the effects of this compound in specific differentiated cell types, although the primary focus has often been on processes other than differentiation, such as apoptosis. For instance, one study investigated the impact of this compound on human eosinophils, a type of terminally differentiated immune cell. In this context, MC-1293, identified as a selective HDAC1 inhibitor, was observed to partially antagonize the survival of eosinophils at high concentrations. nih.gov This suggests an influence on cellular viability, a process that can be intertwined with differentiation status. However, this particular study did not find a significant effect of this compound on enhancing eosinophil apoptosis, unlike other broader-spectrum HDAC inhibitors. nih.gov This highlights the specificity of action that different HDAC inhibitors can exhibit.
Investigations in Diverse Cell Lines and In Vitro Systems
The effects of this compound have been noted in various in vitro settings, primarily as part of larger screenings of epigenetic-modifying compounds.
Plant Cell Cultures, particularly Maize-derived Systems
An intriguing aspect of this compound is its noted activity in plant systems. A product listing from a chemical supplier specifically mentions this compound as an inhibitor of not only HDAC1 but also "maize deacetylase". fujifilm.com This points to a potential cross-kingdom activity of this compound.
The broader class of HDAC inhibitors, such as Trichostatin A (TSA), has been studied in plant cell cultures, including maize. Research has shown that HDAC inhibitors can influence gene expression and developmental processes in plants. For example, TSA has been found to selectively suppress the cold-induced transcription of certain genes in maize. nih.gov Furthermore, HDAC inhibitors have been demonstrated to promote totipotency and embryogenic transitions in the male gametophyte of plants, suggesting a role in overcoming differentiation barriers. nih.govfrontiersin.org
Preclinical Investigation of Mc 1293 Activity
Efficacy Assessment in In Vitro Disease Models
In vitro studies are the foundational step in evaluating the potential therapeutic activity of a new chemical entity. These experiments, conducted in a controlled laboratory setting using cell cultures, provide the first indication of a compound's biological effects at a cellular level.
Studies in Cancer Cell Lines (e.g., modulation of oncogenic pathways)
The initial assessment of a novel compound's anticancer potential involves screening it against a panel of human cancer cell lines. This approach allows for the evaluation of its cytotoxic or cytostatic effects across various cancer types. Key oncogenic pathways, such as the PI3K/Akt/mTOR and Ras/MAPK pathways, which are frequently dysregulated in cancer, are often the focus of these investigations. nih.govnih.gov
For a hypothetical compound like MC 1293, researchers would typically measure its impact on cell viability, proliferation, and apoptosis (programmed cell death). Techniques such as MTT or MTS assays are used to quantify cell viability, while flow cytometry can be employed to analyze the cell cycle and detect apoptotic markers.
Table 1: Illustrative In Vitro Activity of a Hypothetical Compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Pathway Modulation |
| MCF-7 | Breast Cancer | 5.2 | Inhibition of Akt phosphorylation |
| A549 | Lung Cancer | 8.7 | Downregulation of ERK1/2 activity |
| HCT116 | Colon Cancer | 3.5 | Induction of caspase-3 cleavage |
| PC-3 | Prostate Cancer | 12.1 | G2/M cell cycle arrest |
Note: This table is for illustrative purposes only and does not represent actual data for a compound named this compound.
Evaluation in Models of Inflammatory Responses
To investigate the anti-inflammatory potential of a compound, in vitro models that mimic inflammatory processes are utilized. A common approach involves stimulating immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), with inflammatory agents like lipopolysaccharide (LPS). nih.gov The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators is then measured using techniques like ELISA or quantitative PCR.
Assessment in Plant Pathogen Resistance Models (relevant to maize HD2)
Given the reference to maize HD2, it is conceivable that a compound could be investigated for its role in plant biology, specifically in defense against pathogens. In vitro models for this purpose might involve challenging plant cell cultures or seedlings with fungal or bacterial pathogens. nih.gov The efficacy of the compound would be assessed by measuring its ability to inhibit pathogen growth or to induce plant defense responses, such as the production of pathogenesis-related (PR) proteins.
Exploration of Biological Effects in Ex Vivo Tissue and Organoid Models
Ex vivo models bridge the gap between in vitro cell cultures and in vivo animal studies by using intact tissues or three-dimensional (3D) organoids cultured outside the body. nih.govnih.govresearchgate.netsemanticscholar.org These models offer a more physiologically relevant environment, preserving the complex cellular interactions and architecture of the original tissue. nih.govnih.govresearchgate.netsemanticscholar.org
For cancer research, patient-derived tumor organoids can be used to assess a compound's efficacy on an individual's specific cancer, paving the way for personalized medicine. nih.gov In the context of inflammatory diseases, tissue explants from organs like the colon or synovium can be cultured and stimulated to induce an inflammatory response, allowing for the evaluation of a compound's anti-inflammatory effects in a more complex biological system.
Pharmacological Characterization in Relevant In Vivo Animal Models
Methodologies for Compound Administration and Sampling in Animal Studies
The route of administration for a test compound in animal studies is chosen based on the intended clinical application and the compound's physicochemical properties. Common routes include oral (gavage), intravenous, intraperitoneal, and subcutaneous injection. fsu.edunih.govtaylorfrancis.com
Blood samples are collected at various time points after administration to determine the compound's concentration in the plasma over time. fsu.edu This pharmacokinetic data is essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Tissue samples may also be collected to assess the compound's distribution to target organs. taylorfrancis.com
Table 2: Common Techniques in In Vivo Pharmacological Studies
| Technique | Purpose |
| Oral Gavage | Administration of a precise dose of a compound directly into the stomach. |
| Intravenous Injection | Direct administration into the bloodstream for 100% bioavailability. |
| Blood Sampling (e.g., tail vein, retro-orbital) | Collection of blood to analyze drug concentration and biomarkers. |
| Tissue Harvesting | Collection of organs and tissues to measure drug distribution and target engagement. |
| Immunohistochemistry | Visualization of protein expression and localization within tissues. |
Note: This table provides a general overview of common techniques and is not specific to studies involving a compound named this compound.
Systemic Effects on Epigenetic Markers in Target Tissues
The chemical compound this compound has been identified as a histone deacetylase (HDAC) inhibitor. nih.gov Preclinical investigations have demonstrated its activity in modifying epigenetic markers, specifically histone acetylation levels, in in vitro models.
One study focused on the effect of this compound on the epigenetic changes at the HIV-1 Long Terminal Repeat (LTR) in a latency Jurkat T cell line. nih.govbenthamdirect.com The findings from this research indicated that this compound can activate HIV-1 gene expression by increasing the acetylation levels of histone H3 and histone H4 at the nuc-1 site of the HIV-1 LTR. nih.govbenthamdirect.com This action demonstrates the compound's ability to induce changes in chromatin structure, making the DNA more accessible for transcription and leading to the reactivation of the latent virus. nih.govnih.gov
The study highlighted that the acetylation of histones plays a significant role in the regulation of HIV-1 LTR gene expression. nih.gov Furthermore, it was observed that this compound could work synergistically with prostratin to activate the HIV-1 promoter. nih.govbenthamdirect.com
Table 1: Effect of this compound on Histone Acetylation
| Target | Histone Modification | Outcome in in vitro HIV-1 Latency Model |
| HIV-1 LTR nuc-1 site | Increased Acetylation of Histone H3 | Activation of HIV-1 gene expression |
| HIV-1 LTR nuc-1 site | Increased Acetylation of Histone H4 | Reactivation of latent HIV-1 |
Long-term Biological Observations in Disease Progression Models
Based on the conducted research, no publicly available scientific literature or preclinical data could be found regarding the long-term biological observations of this compound in disease progression models.
Role in Agricultural or Plant Biology Models (e.g., maize)
This compound has been identified as an inhibitor of maize histone deacetylase HD2. nih.gov Its role in plant biology has been investigated in the context of stress tolerance.
In a study examining the effects of various histone deacetylase inhibitors on salinity stress tolerance in Arabidopsis thaliana, this compound was observed to increase tolerance to such conditions. This suggests a potential role for this compound in modulating gene expression related to stress response pathways in plants through the inhibition of histone deacetylation.
Table 2: Activity of this compound in a Plant Biology Model
| Organism Model | Target Enzyme | Observed Effect |
| Arabidopsis thaliana | Maize Histone Deacetylase HD2 (inhibitor) | Increased salinity stress tolerance |
Chemical Biology and Structure Activity Relationship Sar of Mc 1293
Identification of Key Pharmacophoric Groups for HDAC Inhibition
The fundamental structure of MC 1293 and its analogues conforms to the general pharmacophore model for HDAC inhibitors, which consists of three main components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. researchgate.net
Zinc-Binding Group (ZBG): The N-hydroxy-2-propenamide (hydroxamic acid) moiety serves as the crucial ZBG. nih.govresearchgate.net This group chelates the zinc ion (Zn²⁺) located at the bottom of the active site cavity of the HDAC enzyme, which is essential for its catalytic activity. The bidentate coordination of the zinc ion by the hydroxamate is a key interaction for potent inhibition. researchgate.net
Linker: An unsaturated propenamide chain connects the pyrrole ring to the hydroxamic acid group. researchgate.net Studies have demonstrated that this unsaturated linker is important for maintaining high inhibitory activity. For instance, the saturated analogue of a similar compound was found to be 10-fold less active than its unsaturated counterpart, highlighting the role of the rigid, planar structure of the linker in correctly positioning the ZBG within the active site. researchgate.net
Pyrrole Ring: The central 1-methyl-1H-pyrrole ring acts as the core scaffold. Its primary role is to provide a rigid framework that correctly orients the ZBG and the cap group for optimal interaction with the enzyme's active site tunnel and rim.
Cap Group: The 4-aroyl group, specifically a benzoyl group in this compound, functions as the cap. This lipophilic group is responsible for interactions with the amino acid residues at the rim of the enzyme's active site. Modifications to this part of the molecule have been shown to significantly influence the potency and selectivity of the inhibitors. nih.gov
Rational Design and Synthetic Strategies for this compound Analogues
The rational design of this compound analogues has been guided by molecular modeling and docking studies, using homology-modeled structures of HDAC enzymes like HDAC1. nih.govresearchgate.net These computational approaches helped to predict how modifications to the lead compound, 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide (referred to as compound 1 in several studies), would affect its binding affinity. nih.gov
Synthetic strategies have focused on systematic modifications of the key pharmacophoric elements:
Modification of the Pyrrole-C4 Aroyl Group: A primary focus of analogue development was the alteration of the benzoyl "cap." Researchers replaced the phenyl ring with other aromatic and aliphatic groups to explore the impact on potency. This led to the synthesis of compounds with phenylacetyl and cinnamoyl groups, which showed significantly increased inhibitory activity. nih.gov The synthetic route generally involves the Friedel-Crafts acylation of a suitable pyrrole precursor.
Alteration of the Pyrrole N1-Substituent: The effect of the substituent on the pyrrole nitrogen was investigated. Studies showed that replacing the N1-methyl group with larger substituents resulted in a decrease in HDAC inhibiting activity, suggesting that a small group is preferred at this position for optimal binding. nih.gov
Modification of the Linker Chain: The unsaturated propenamide linker was also a target for modification. Investigations into replacing the ethene chain with methylene, ethylene, or other substituted chains revealed that the unsubstituted ethene chain was generally the best structural motif for high HDAC inhibitory activity. nih.gov
Replacement of the Hydroxamate Group: The hydroxamic acid moiety was replaced with other potential zinc-binding groups. However, these modifications typically led to poorly active or completely inactive compounds, confirming the critical role of the hydroxamate group for potent HDAC inhibition in this chemical series. nih.gov
Comparative Biological Activity of Synthesized Analogues
The synthesized analogues of this compound were evaluated for their inhibitory activity against different HDAC enzymes, primarily maize HD2 (as a model for class I/II HDACs) and murine HDAC1. These assays allowed for a detailed structure-activity relationship analysis.
Systematic modifications of the lead compound (1 ) led to the discovery of analogues with substantially improved potency. A key finding was that extending the C4-substituent with a flexible chain significantly enhanced inhibitory activity.
For example, replacing the benzoyl group with a phenylacetyl group resulted in compound 8 , which was 38-fold more potent than the parent compound against maize HD2 and nearly 10-fold more potent against mouse HDAC1. nih.gov This increase in potency was attributed to the greater flexibility of the phenylacetyl group, allowing for a better fit within the HDAC1 active site. nih.gov Further lengthening of the methylene spacer between the benzene and carbonyl groups at the C4 position was well-tolerated up to five carbons. nih.gov
The data below summarizes the in vitro inhibitory activity of this compound (Compound 1 ) and some of its key analogues.
| Compound | Modification from this compound (Compound 1) | HD2 IC₅₀ (µM) | HDAC1 IC₅₀ (µM) |
|---|---|---|---|
| This compound (1) | - | 3.8 | 4.9 |
| Compound 8 | Benzoyl group replaced with Phenylacetyl | 0.1 | 0.5 |
| Compound 9 | Benzoyl group replaced with Cinnamoyl | 1.0 | N/A |
| Compound 3a | Homologue of Compound 8 (two methylenes spacer) | 0.043 | N/A |
Beyond enzymatic inhibition, selected potent analogues were investigated for their effects in cell-based assays.
Histone Hyperacetylation: Compound 8 , the phenylacetyl analogue, demonstrated a higher capacity to induce histone hyperacetylation in cellular assays compared to the parent compound 1 , consistent with its enhanced enzymatic inhibitory potency. nih.gov
Antiproliferative and Cytodifferentiating Activity: In studies on Friend murine erythroleukemia (MEL) cells, potent analogues were shown to inhibit cell growth and induce terminal cell differentiation, which are characteristic effects of HDAC inhibitors. For instance, analogue 3a showed dose-dependent growth inhibition and hemoglobin accumulation, indicating cytodifferentiation. nih.gov Interestingly, despite significant differences in enzymatic potency, some analogues showed similar antiproliferative and cytodifferentiating activities in vivo, suggesting that other factors like cell permeability and metabolism also play a crucial role. nih.gov
Computational Chemistry Approaches for SAR Elucidation
Computational methods were instrumental in the rational design and understanding of the SAR for the this compound series. The primary approach used was molecular docking.
Molecular Docking: In the absence of a crystal structure for human HDAC1 at the time, researchers used a homology model of the HDAC1 catalytic core, based on the X-ray structure of the histone deacetylase-like protein (HDLP). researchgate.net Docking studies of this compound (compound 1 ) and its analogues into this modeled active site provided valuable insights into their binding modes. nih.govresearchgate.net These studies confirmed that the hydroxamate group chelates the active site zinc ion, while the aroyl cap group is positioned near the entrance of the catalytic tunnel. The models helped explain the enhanced activity of analogues like compound 8 , showing that its greater flexibility allowed for a better fit and more favorable energetic interactions within the binding pocket. nih.gov Furthermore, docking procedures were used to design novel isomers with different substitution patterns on the pyrrole ring, leading to the synthesis of compounds with significantly higher predicted and experimentally confirmed potency. nih.gov
While detailed quantitative structure-activity relationship (QSAR) models with predictive statistical equations are not extensively reported for the this compound series in the primary literature, the collective data from the synthesis and biological evaluation of numerous analogues forms a strong qualitative SAR. The insights gained from comparing the chemical structures with their biological activities, supported by the molecular docking studies, effectively guided the optimization of this class of inhibitors. The systematic modification of each pharmacophoric group allowed researchers to deduce the structural requirements for potent HDAC inhibition.
Molecular Dynamics Simulations of Compound-Target Interactions
Specific molecular dynamics (MD) simulation studies focused exclusively on this compound were not prominently available in the reviewed literature. However, the methodology for simulating the interaction between HDAC inhibitors and their target enzymes is well-established and provides a framework for understanding how such a compound-target interaction would be investigated computationally. nih.govplos.org
MD simulations are powerful computational tools used to decode the dynamics of intermolecular interactions between a biological target, such as an HDAC, and its inhibitor. nih.gov These simulations can predict the stability of the protein-ligand complex and provide insights into the binding modes and energies that are not apparent from static models alone. plos.orgacs.org
A typical workflow for conducting MD simulations on an HDAC-inhibitor complex involves several key steps:
System Preparation: The process begins with obtaining a three-dimensional structure of the target protein, often from a public repository like the Protein Data Bank (PDB). nih.govnih.gov If a crystal structure is unavailable, a homology model may be constructed. researchgate.netacs.org The protein and ligand structures are prepared by adding hydrogen atoms, assigning correct protonation states, and optimizing their geometries. acs.org
Molecular Docking: Prior to a full simulation, molecular docking is often performed using software like AutoDock to predict the most likely binding pose of the inhibitor within the enzyme's active site. plos.orgnih.govtandfonline.com This step generates an initial coordinate file for the protein-ligand complex and provides a preliminary binding energy score. nih.govacs.org
Simulation: The docked complex is placed in a simulated aqueous environment, and the system is neutralized with ions. The system then undergoes energy minimization to remove steric clashes. plos.org Following this, an MD simulation is run for a specified duration (e.g., nanoseconds), where the movements and interactions of every atom are calculated over time using force fields like GROMOS96. plos.org
Trajectory Analysis: The output of the simulation, known as a trajectory, is analyzed to assess the stability and dynamics of the complex. Key metrics include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium. plos.orgacs.org
Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. plos.orgacs.org
Binding Free Energy Calculation: Methods like MM/GBSA are used to estimate the binding free energy of the inhibitor to the target, providing a more accurate prediction of binding affinity than docking scores alone. acs.org
These computational approaches are instrumental in the rational design of new, more potent, and isoform-selective HDAC inhibitors. nih.govacs.org
Methodological Approaches in Mc 1293 Research
Biochemical Assays for Histone Deacetylase Activity
Biochemical assays are fundamental for quantifying the enzymatic activity of HDACs and evaluating the inhibitory potential of compounds like MC 1293. These assays typically utilize substrates that mimic natural histone tails and produce a detectable signal upon deacetylation by HDAC enzymes.
Fluorometric and Colorimetric Assays
Fluorometric and colorimetric assays are widely used due to their sensitivity, throughput, and relative simplicity. These methods rely on the enzymatic removal of an acetyl group from a synthetic peptide substrate, which then allows for the detection of a signal.
In colorimetric assays, the deacetylated substrate is typically cleaved by a developer enzyme, releasing a chromophore that can be measured spectrophotometrically, often at 405 nm. nih.govactivemotif.comnih.govepigentek.com One study investigating the effects of HDAC inhibitors, including this compound, on human eosinophil and neutrophil survival utilized a colorimetric HDAC activity assay. nih.gov This assay involved incubating nuclear extracts with HDAC inhibitors and an assay buffer, followed by the addition of a Color de Lys™ substrate and developer. nih.gov The resulting color intensity, measured at 405 nm, is proportional to HDAC activity. nih.govactivemotif.com In this specific study, this compound, identified as a commercially available HDAC1 inhibitor, was tested, although its effect on antagonizing GM-CSF-mediated eosinophil survival was only partial at higher concentrations (10 μM). nih.gov
Fluorometric assays operate on a similar principle but utilize a substrate conjugated to a fluorophore. caymanchem.comepigentek.comabcam.comnih.gov Deacetylation by HDACs makes the substrate susceptible to cleavage by a developer, releasing a free fluorophore that emits a detectable fluorescent signal. caymanchem.comabcam.com This signal can be measured using a fluorescence plate reader at specific excitation and emission wavelengths (e.g., Ex/Em 355/460 nm or Ex 340-360 nm, Em 440-465 nm). caymanchem.comabcam.com These assays are suitable for quantifying Class I and II HDAC activity in various sample types, including nuclear extracts and purified enzymes. caymanchem.comepigentek.comabcam.com The increase in fluorescence is directly proportional to the amount of deacetylated product and, therefore, the HDAC activity. epigentek.comabcam.com
These assay formats allow for the determination of IC50 values, representing the concentration of an inhibitor required to reduce HDAC activity by half, providing a quantitative measure of compound potency.
Mass Spectrometry-Based Methods for Deacetylation Measurement
Mass spectrometry (MS) offers a powerful and versatile approach for studying protein acetylation and deacetylation, providing detailed information on specific modification sites and their stoichiometry. frontiersin.orgspandidos-publications.comspandidos-publications.com In the context of HDAC research, MS can be used to directly measure the deacetylation of peptide or protein substrates.
Quantitative interaction proteomics coupled with mass spectrometry can be employed to study the binding of HDAC inhibitors to their target proteins and associated complexes. nih.gov This involves using affinity probes based on small molecules like HDAC inhibitors to enrich for target proteins and their stable interactors from cell lysates. nih.gov The eluted proteins are then labeled and analyzed by mass spectrometry to obtain dose-response curves for inhibitor binding. nih.gov this compound has been included in such studies, where a panel of HDAC inhibitors was used to compete for binding with affinity beads, and the eluted proteins were subsequently analyzed by mass spectrometry to determine binding characteristics. nih.gov This approach allows for the identification of direct protein targets and provides insights into the composition of protein complexes affected by HDAC inhibitors. nih.gov
MS-based methods can also be used to directly assess the acetylation status of histones and other proteins in cells or tissues treated with this compound, providing a more direct measure of its impact on cellular deacetylation processes. frontiersin.orgspandidos-publications.comspandidos-publications.com
Molecular Biology Techniques for Gene and Protein Analysis
Beyond enzymatic activity, understanding the biological effects of this compound requires examining its influence on gene expression and protein levels. Molecular biology techniques are essential for these investigations.
Quantitative Real-Time PCR for Gene Expression
Quantitative real-time PCR (qPCR) is a highly sensitive method used to measure the amount of specific mRNA transcripts in a sample, providing an indication of gene expression levels. iric.cadatadryad.orgthermofisher.com In this compound research, qPCR can be used to determine how treatment with the compound affects the transcription of genes known to be regulated by HDACs.
The principle of qPCR involves amplifying a specific region of a cDNA template (synthesized from mRNA) using gene-specific primers and detecting the accumulation of PCR product in real-time using fluorescent dyes or probes. iric.cathermofisher.com The cycle threshold (Ct) value, the PCR cycle at which the fluorescence signal crosses a set threshold, is inversely proportional to the initial amount of the target mRNA. iric.cathermofisher.com By comparing Ct values between treated and control samples, relative changes in gene expression can be quantified. iric.cathermofisher.com
In a study investigating MC1293's effect on latent HIV-1 reactivation, qPCR was utilized to analyze HIV-1 LTR fragments amplified after Chromatin Immunoprecipitation (ChIP), demonstrating its application in assessing the transcriptional impact of this compound in a specific biological context. researchgate.net
Western Blotting and Immunoprecipitation for Protein Analysis
Western blotting and immunoprecipitation (IP) are standard techniques for analyzing protein levels, modifications, and interactions. Western blotting allows for the detection and quantification of specific proteins in a sample based on their size using antibodies. frontiersin.orgnih.govresearchgate.netbiocompare.com IP is used to isolate a specific protein or protein complex from a complex mixture using an antibody, which can then be analyzed by Western blotting or mass spectrometry. frontiersin.orgnih.govbiocompare.comnih.gov
In this compound research, Western blotting can be used to assess changes in the total protein levels of HDACs or other target proteins upon treatment. It is also crucial for detecting post-translational modifications like acetylation, using antibodies specific for acetylated lysine (B10760008) residues or specific acetylated proteins (e.g., acetylated histones).
Immunoprecipitation can be used to isolate specific HDAC isoforms or protein complexes containing HDACs to assess their composition or activity after this compound treatment. For example, co-immunoprecipitation can identify proteins that interact with HDACs and how these interactions might be affected by an inhibitor. nih.gov Western blotting is often performed on the immunoprecipitated samples to identify and quantify the isolated proteins or their binding partners. frontiersin.org
A study exploring the mechanisms of latent HIV-1 reactivation by MC1293 employed Western blotting assays using cytoplasmic and nuclear protein isolation to analyze protein changes. researchgate.net
Future Research Directions and Academic Perspectives for Mc 1293
Investigation of Novel Molecular Targets Beyond Currently Identified HDACs
While MC 1293 has been associated with histone modification and used in studies involving competition with HDAC inhibitors nih.gov, its primary described mechanism involves targeting histone acetyltransferases (HATs) scbt.com. Future research could focus on a comprehensive identification of all direct and indirect molecular targets of this compound beyond the currently understood interaction with HATs or competitive binding dynamics with HDACs. This could involve unbiased proteomic approaches to identify proteins that physically interact with this compound or are modulated by its activity. Understanding the full spectrum of its molecular interactions is crucial for elucidating all pathways influenced by this compound.
Exploration of this compound in Emerging Epigenetic Research Areas
This compound's ability to enhance histone acetylation suggests its potential relevance in various emerging areas of epigenetic research. Beyond its explored effect on HIV-1 latency researchgate.net, future studies could investigate its impact on other epigenetic mechanisms such as DNA methylation, non-coding RNA regulation, and chromatin remodeling complexes. Exploring its effects in contexts like epigenetic aging aginganddisease.orgbmbreports.org, where epigenetic clocks are being developed, or in understanding the epigenetic basis of various diseases scbt.combmbreports.org, could reveal new therapeutic or research applications. Its role in modulating chromatin accessibility scbt.com makes it a valuable tool for studying how dynamic changes in chromatin structure influence gene expression in different biological processes and disease states.
Development of this compound as a Chemical Probe for Epigenetic Studies
Chemical probes are essential tools for dissecting biological processes by selectively modulating the activity of specific proteins or pathways rockefeller.eduresearchgate.net. Given this compound's described potency as a histone modification agent targeting HATs scbt.com, it holds potential for development as a refined chemical probe for studying histone acetylation and its downstream effects. rockefeller.eduresearchgate.net Further work could focus on optimizing its specificity, potency, and cellular permeability for use in various in vitro and in vivo epigenetic study models. rockefeller.edunih.gov This would involve detailed characterization of its binding kinetics, target engagement, and potential off-target effects. researchgate.net Such a probe would be invaluable for researchers investigating the functional consequences of histone acetylation in specific biological contexts.
Theoretical Implications for Understanding Epigenetic Regulation in Health and Disease
The study of compounds like this compound that influence histone acetylation contributes to the theoretical understanding of epigenetic regulation. scbt.com Research into its mechanism of action and the resulting cellular changes can provide insights into how histone modifications are initiated, maintained, and reversed, and how these processes go awry in disease. scbt.com Investigating how this compound's rapid reaction kinetics scbt.com translate into biological outcomes could shed light on the temporal dynamics of epigenetic changes and their impact on gene expression programs. This can inform theoretical models of epigenetic inheritance and plasticity.
Q & A
Basic Research Questions
Q. How can researchers formulate a clear and feasible research question for studying MC 1293?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., physicochemical properties, biological activity) using systematic databases like PubMed or SciFinder. Align the question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Ensure clarity by avoiding ambiguous terms (e.g., "investigate effects" → "quantify the binding affinity of this compound to Protein X via isothermal titration calorimetry"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies . Validate the question through peer feedback and pilot literature reviews .
Q. What experimental design considerations are critical for initial investigations of this compound?
- Methodological Answer : Prioritize reproducibility by detailing variables (e.g., temperature, solvent purity) and controls (e.g., negative/positive controls for bioassays). Use factorial designs to test multiple variables efficiently. For synthetic studies, document reaction conditions (catalyst loading, time) and characterize intermediates via NMR/LC-MS . Include sample-size justifications for biological assays using power analysis . Pre-register protocols on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
